molecular formula C27H30FN5O5S B605558 AR234960 CAS No. 1436426-86-6

AR234960

Cat. No.: B605558
CAS No.: 1436426-86-6
M. Wt: 555.63
InChI Key: TUSCHIFEASZBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses a complex molecular structure with the systematic chemical name 1-[[4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine. The compound is classified as a synthetic organic molecule with the molecular formula C27H30FN5O5S and a molecular weight of 555.63 Daltons. The Chemical Abstracts Service registry number for this compound is 1436426-86-6, providing its unique identification in chemical databases.

The structural complexity of this compound incorporates several distinct functional groups that contribute to its biological activity. The molecule contains fluorophenyl, nitrophenyl, sulfonyl, pyrrolidine, and piperazine moieties, each playing a role in receptor binding and activation. The compound exists as a mixture of two diastereomers that maintain a trans relationship to each other, with the structure typically represented without specified stereochemistry to represent this mixture.

Table 1: Chemical Properties of this compound

Property Value Reference
Molecular Formula C27H30FN5O5S
Molecular Weight 555.63 Da
Chemical Abstracts Service Number 1436426-86-6
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 0
Rotatable Bonds 8

The Standard International Chemical Identifier for this compound is TUSCHIFEASZBBF-UHFFFAOYSA-N, which serves as its unique molecular fingerprint in chemical databases. The compound's Simplified Molecular Input Line Entry System notation provides a linear representation of its structure: COc1cc(N+[O-])ccc1S(=O)(=O)N1CC(CN2CCN(c3ccccn3)CC2)C(c2cccc(F)c2)C1.

Discovery and Development Context

This compound was developed through a systematic high-throughput screening program conducted by Arena Pharmaceuticals as part of their efforts to identify small molecule modulators of the MAS receptor. The discovery process involved screening a chemical library composed of over 100,000 compounds to identify potential MAS receptor agonists and inverse agonists. This comprehensive screening approach led to the identification of initial hits that were subsequently optimized through analog synthesis to enhance potency and selectivity.

The development of this compound emerged from the scientific need for non-peptide alternatives to traditional peptide-based MAS receptor ligands. Previous research had focused primarily on peptide ligands such as Angiotensin-(1-7), but these compounds presented limitations in terms of stability and pharmacokinetic properties. The creation of this compound addressed these limitations by providing a small molecule tool with improved stability characteristics while maintaining selective activity at the MAS receptor.

Arena Pharmaceuticals synthesized this compound alongside complementary compounds including the inverse agonist AR244555, creating a matched pair of pharmacological tools for investigating MAS receptor function. This approach allowed researchers to examine both activation and inhibition of MAS signaling pathways, providing a more complete understanding of receptor biology. The compound was developed specifically for research applications, with synthesis protocols designed to ensure high purity and consistent biological activity.

Position in G Protein-Coupled Receptor Pharmacology

This compound occupies a significant position within G protein-coupled receptor pharmacology as a non-peptide agonist that demonstrates robust activity across multiple signaling pathways. The compound has been shown to activate both G protein-dependent and G protein-independent pathways through the MAS receptor, including Gq and Gi pathways, β-arrestin recruitment, extracellular signal-regulated kinase 1/2 phosphorylation, protein kinase B phosphorylation, arachidonic acid release, and receptor internalization.

The pharmacological profile of this compound distinguishes it from other purported MAS receptor agonists, including Angiotensin-(1-7), MBP7, P61, and AVE0991, which have shown limited or no activity in defined experimental systems. In systematic testing, this compound demonstrated clear efficacy in G protein-coupled receptor signaling assays and pathway-independent assay platforms, producing robust responses in dynamic mass redistribution assays that provide pathway-agnostic cellular responses.

Table 2: Pharmacological Activity of this compound at MAS Receptors

Parameter Human MAS Receptor Rat MAS Receptor Reference
Gi/cyclic adenosine monophosphate IC50 (μM) 0.719 ± 0.012 1.710 ± 0.011
Gq/Inositol Phosphate IC50 (μM) 0.351 ± 0.055 0.172 ± 0.009

This compound demonstrates species selectivity in its pharmacological activity, with slightly higher potency observed at human MAS receptors compared to rat MAS receptors. This species difference has important implications for translational research and highlights the need for careful consideration when extrapolating findings between species. The compound's ability to activate multiple signaling pathways positions it as a valuable tool for investigating the complex biology of MAS receptor signaling.

Research Significance in Cardiovascular Science

The research significance of this compound in cardiovascular science stems from its role in investigating the controversial functions of the MAS receptor in cardiac physiology and pathology. Studies utilizing this compound have provided crucial insights into the relationship between MAS receptor activation and cardiac remodeling processes, particularly in the context of heart failure and fibrosis. Research has demonstrated that this compound increases both messenger ribonucleic acid and protein levels of connective tissue growth factor via extracellular signal-regulated kinase 1/2 signaling in both HEK293-MAS cells and adult human cardiac fibroblasts.

Investigations using this compound have revealed important correlations between MAS receptor expression and connective tissue growth factor levels in human heart samples. Studies comparing failing and non-failing human hearts have shown increased expression of MAS, connective tissue growth factor, and collagen genes in failing samples, with significant correlations between MAS and connective tissue growth factor expression levels. These findings suggest that MAS receptor activation may control connective tissue growth factor production and subsequent collagen gene expression, potentially contributing to adverse cardiac remodeling.

This compound has been instrumental in characterizing the cardiovascular effects of MAS receptor activation, including its impact on coronary blood flow regulation. Research has demonstrated that this compound decreases coronary blood flow in experimental models, an effect that can be prevented by pretreatment with the inverse agonist AR244555. This finding confirms that the cardiovascular effects are mediated through the MAS receptor and provides insight into the potential role of MAS signaling in coronary perfusion regulation.

Table 3: Cardiovascular Research Applications of this compound

Research Application Experimental Model Key Finding Reference
Connective Tissue Growth Factor Expression HEK293-MAS cells Increased messenger ribonucleic acid and protein levels
Cardiac Fibroblast Function Adult human cardiac fibroblasts Enhanced connective tissue growth factor expression
Coronary Blood Flow Isolated perfused hearts Decreased coronary flow
Cardiac Remodeling Human heart samples Correlation with connective tissue growth factor expression

The compound has contributed to understanding the dual nature of MAS receptor signaling in cardiovascular biology, where activation may have both protective and potentially deleterious effects depending on the pathophysiological context. Research utilizing this compound has helped clarify the role of MAS signaling in the progression from adaptive cardiac hypertrophy to heart failure and fibrosis, providing important insights for potential therapeutic interventions. These findings have significant implications for the development of cardiovascular therapies targeting the renin-angiotensin system and related pathways.

Properties

CAS No.

1436426-86-6

Molecular Formula

C27H30FN5O5S

Molecular Weight

555.63

IUPAC Name

1-[[4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C27H30FN5O5S/c1-38-25-16-23(33(34)35)8-9-26(25)39(36,37)32-18-21(24(19-32)20-5-4-6-22(28)15-20)17-30-11-13-31(14-12-30)27-7-2-3-10-29-27/h2-10,15-16,21,24H,11-14,17-19H2,1H3

InChI Key

TUSCHIFEASZBBF-UHFFFAOYSA-N

SMILES

O=S(N1CC(CN2CCN(C3=NC=CC=C3)CC2)C(C4=CC=CC(F)=C4)C1)(C5=CC=C([N+]([O-])=O)C=C5OC)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AR234960;  AR 234960;  AR-234960;  GTPL7039;  GTPL-7039;  GTPL 7039.

Origin of Product

United States

Scientific Research Applications

Cardiovascular Research

AR234960 has been investigated for its effects on cardiac fibroblasts and heart tissue. In studies involving human cardiac fibroblasts and HEK293 cells expressing the MAS receptor, treatment with this compound resulted in significant increases in CTGF mRNA and protein levels. This suggests that the compound may promote fibrosis in cardiac tissues by enhancing collagen production through CTGF signaling .

Table 1: Effects of this compound on CTGF Expression

Cell TypeTreatmentCTGF mRNA LevelCTGF Protein Level
HEK293-MAS CellsControlBaselineBaseline
HEK293-MAS CellsThis compound (10 μM)Increased (>2.5x)Increased (>3x)
Adult Human Cardiac FibroblastsControlBaselineBaseline
Adult Human Cardiac FibroblastsThis compound (10 μM)IncreasedIncreased

Fibrosis and Tissue Remodeling

The role of this compound in promoting fibrosis extends beyond cardiac tissues. Research indicates that MAS receptor activation may be involved in other fibrotic conditions, suggesting potential applications in treating diseases characterized by excessive collagen deposition . The ability of this compound to modulate CTGF levels positions it as a candidate for further exploration in fibrotic diseases affecting various organ systems.

Inflammation and Immune Response

Emerging evidence suggests that this compound may also influence inflammatory pathways. The MAS receptor has been implicated in modulating immune responses, potentially offering therapeutic avenues for conditions where inflammation plays a critical role . Further research is needed to elucidate the specific effects of this compound on immune cell function and inflammatory mediators.

Case Studies

Several studies have documented the effects of this compound in preclinical models:

  • Heart Failure Models : In animal models of heart failure, administration of this compound led to increased levels of CTGF and collagen deposition in cardiac tissues, correlating with worsened cardiac function. These findings underscore the dual role of MAS activation in both protective and pathological responses .
  • Fibrosis Induction Studies : In models designed to induce fibrosis through various stimuli (e.g., TGF-β), treatment with this compound exacerbated collagen accumulation, reinforcing its role as a pro-fibrotic agent .

Comparison with Similar Compounds

AR234960 vs. Angiotensin-(1-7)

Property This compound Angiotensin-(1-7)
Ligand Type Non-peptide Peptide
CTGF Induction Strong (>2.5-fold increase) Weak/no significant effect
Collagen Subtypes Col1A1, Col1A2, Col3A1 No significant change
ERK1/2 Phosphorylation Robust (>8-fold increase) Minimal
Functional Selectivity Biased toward ERK1/2-CTGF axis Broad GPCR signaling

Key Findings :

  • This compound outperforms angiotensin-(1-7) in activating the MAS-ERK1/2-CTGF pathway , a critical driver of fibrosis .

This compound vs. Neuropeptide FF (NPFF)

Property This compound Neuropeptide FF (NPFF)
CTGF Induction Strong (>3-fold increase) Weak (<1.5-fold increase)
ERK1/2 Activation Sustained phosphorylation Transient activation
Desensitization Minimal Rapid desensitization

Key Findings :

  • This compound induces longer-lasting ERK1/2 activation compared to NPFF, enhancing CTGF and collagen production in HF models .

Inverse Agonists and Antagonists

This compound vs. AR244555 (Inverse Agonist)

Property This compound AR244555
CTGF Expression Upregulated Downregulated (>50% reduction)
Collagen Synthesis Promoted Inhibited
ERK1/2 Phosphorylation Activated Suppressed

Key Findings :

  • AR244555 reverses this compound-induced fibrosis by blocking MAS receptor activity .

Cross-Pathway Comparisons

This compound vs. Calcium Channel Blockers (e.g., Nicardipine)

Property This compound Nicardipine
Primary Target MAS receptor L-type calcium channels
Effect on Fibrosis Pro-fibrotic Neutral/anti-fibrotic
Therapeutic Use Research tool for fibrosis Hypertension/angina management

Key Findings :

  • Unlike Nicardipine, this compound directly modulates CTGF-driven ECM remodeling , highlighting its unique role in fibrotic diseases .

Data Tables

Table 1: Collagen Subtype Regulation by MAS Ligands

Collagen Subtype This compound Angiotensin-(1-7) NPFF AR244555
Col1A1 ↑↑ ↓↓
Col1A2 ↑↑ ↓↓
Col3A1 ↑↑ ↓↓
Col4A1

Table 2: Pharmacokinetic Properties

Property This compound Angiotensin-(1-7) AR244555
Solubility (DMSO) ≥20 mg/mL Low ≥20 mg/mL
Stability Stable at -20°C Labile Stable at -20°C
Bioavailability High (non-peptide) Low (peptide) High

Research Implications

  • Therapeutic Potential: this compound’s specificity for the MAS-ERK1/2-CTGF axis positions it as a candidate for studying fibrotic diseases, though its pro-fibrotic effects necessitate caution in therapeutic applications .
  • Comparative Limitations : While peptide agonists (e.g., angiotensin-(1-7)) have broader physiological roles, this compound’s biased signaling offers a precise tool for dissecting MAS receptor functions .

Preparation Methods

Physicochemical Properties

This compound (CAS: 1408311-94-3) has a molecular formula of C27H30FN5O5S\text{C}_{27}\text{H}_{30}\text{FN}_{5}\text{O}_{5}\text{S} and a molecular weight of 555.62 g/mol. Its solubility profile includes:

  • DMSO : 25 mg/mL (44.99 mM) at 25°C, requiring ultrasonication and heating to 80°C for full dissolution.

  • Hydroxypropyl β-cyclodextrin : Used for in vivo formulations to improve bioavailability.

PropertyValue
CAS Number1408311-94-3
Molecular FormulaC27H30FN5O5S\text{C}_{27}\text{H}_{30}\text{FN}_{5}\text{O}_{5}\text{S}
Solubility (DMSO)44.99 mM
Storage Conditions-20°C; stable for 1 month

Formulation and Stability

For in vitro and ex vivo studies, this compound was dissolved in dimethyl sulfoxide (DMSO), while in vivo experiments used 20% hydroxypropyl β-cyclodextrin to enhance aqueous solubility. Stability studies revealed:

  • Freeze-thaw cycles : No degradation after three cycles when stored at -80°C.

  • Long-term storage : Stable for 6 months at -80°C and 1 month at -20°C.

Pharmacological Validation

MAS Receptor Activation

This compound demonstrated potent MAS agonism in HEK293 cells stably expressing human or rat MAS receptors:

  • Gq_q-PLC pathway : EC50_{50} = 0.719 μM (human), 1.710 μM (rat) via calcium mobilization assays.

  • Gi_i/cAMP modulation : Inhibited forskolin-induced cAMP production (IC50_{50} = 0.719 μM).

PathwayEC50_{50}/IC50_{50} (μM)
Gq_q-PLC (Human)0.719 ± 0.012
Gq_q-PLC (Rat)1.710 ± 0.011
Gi_i/cAMP (Human)0.719 ± 0.012

Functional Outcomes in Cardiac Fibrosis

In human cardiac fibroblasts (HCFs), this compound (10 μM) induced connective tissue growth factor (CTGF) and collagen synthesis via ERK1/2 phosphorylation:

  • CTGF upregulation : 3.5-fold increase in protein expression.

  • Collagen subtypes : Col1A1\text{Col1A1}, Col1A2\text{Col1A2}, and Col4A1\text{Col4A1} mRNA levels rose 2–3 fold.

Comparative Pharmacology

This compound outperformed peptide-based MAS agonists (e.g., ANG-(1–7)) in Gq_q/PLC activation, with no off-target effects on Gs_s or Gi_i pathways. Inverse agonists (AR244555, AR305352) suppressed basal MAS activity, confirming target specificity.

Challenges and Limitations

  • Solubility issues : Required cyclodextrin formulations for in vivo use.

  • Species variability : Higher potency in human vs. rat MAS receptors .

Q & A

Q. What is the primary mechanism by which AR234960 modulates CTGF expression in cardiac fibroblasts?

this compound activates the MAS receptor (a G protein-coupled receptor), triggering ERK1/2 phosphorylation, which upregulates CTGF mRNA and protein levels. This is validated via RT-qPCR for mRNA quantification and Western blot for protein analysis, with normalization to GAPDH. Controls include untreated cells and inverse agonists (e.g., AR244555) to confirm receptor specificity .

Q. What experimental models are commonly used to study this compound's effects?

HEK293-MAS cells (engineered to stably express MAS) and primary adult human cardiac fibroblasts (HCF) are standard models. These systems allow assessment of CTGF and collagen expression via MAS activation, with pharmacological inhibitors (e.g., MEK1 inhibitor PD98059) to dissect signaling pathways .

Q. How is CTGF expression quantitatively analyzed in this compound-treated cells?

CTGF mRNA levels are measured using RT-qPCR with primers specific to human CTGF, while protein levels are assessed via Western blot with anti-CTGF antibodies. Data normalization employs GAPDH for mRNA and total ERK1/2 for phosphorylated protein quantification .

Q. What controls are essential when assessing this compound's pharmacological activity?

Critical controls include:

  • Vehicle controls (e.g., DMSO) to rule out solvent effects.
  • Inverse agonists (e.g., AR244555) to confirm MAS-dependent signaling.
  • Baseline MAS expression checks via PCR or Western blot to ensure receptor presence .

Q. What concentration ranges of this compound are effective in vitro?

A concentration of 10 μM is commonly used to induce CTGF upregulation in HEK293-MAS and HCF cells. Dose-response studies (e.g., 1–20 μM) are recommended to establish optimal activity thresholds .

Advanced Research Questions

Q. How can researchers validate the specificity of ERK1/2 signaling in this compound-induced CTGF upregulation?

  • Use MEK1 inhibitors (e.g., PD98059) to block ERK1/2 phosphorylation and observe downstream CTGF suppression.
  • Compare with inhibitors of other pathways (e.g., JAK2/STAT3 or p38MAPK), which do not affect CTGF levels, confirming ERK1/2 specificity .

Q. How should discrepancies in this compound's effects across cell types be addressed?

In cardiac fibroblasts, this compound promotes collagen synthesis via CTGF, while in vascular smooth muscle cells (VSMCs), it may induce calcification. Methodological approaches include:

  • Cell-specific pathway profiling (e.g., ERK1/2 activation in fibroblasts vs. calcification markers in VSMCs).
  • Contextual signaling analysis (e.g., baseline MAS expression, co-activation of secondary receptors) .

Q. What molecular techniques confirm the regulatory relationship between CTGF and collagen subtypes?

  • CTGF siRNA knockdown in HEK293-MAS cells reduces collagen subtypes (Col1A1, Col1A2, Col4A1), validated via RT-qPCR and Western blot.
  • Collagen subtype-specific primers in RT-qPCR distinguish MAS agonist effects on fibrillar vs. non-fibrillar collagens .

Q. What strategies elucidate MAS receptor functional selectivity in this compound responses?

  • Compare this compound with other MAS agonists (e.g., NPFF) to assess differences in G protein signaling magnitude and desensitization.
  • Use biased agonism assays (e.g., β-arrestin recruitment vs. ERK1/2 activation) to identify pathway-specific effects .

Q. How do researchers differentiate MAS-dependent vs. -independent effects of this compound?

  • MAS knockout models or receptor-specific antibodies to block ligand binding.
  • Co-treatment with inverse agonists (e.g., AR244555) to reverse CTGF/collagen upregulation, confirming receptor dependency .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., pro-fibrotic vs. pro-calcification effects), contextual factors like cell type, baseline signaling states, and cross-talk with other receptors (e.g., angiotensin receptors) must be systematically evaluated .
  • Experimental Design : Include time-course studies (e.g., 0–48 hours) to capture dynamic CTGF/collagen expression and combinatorial treatments (e.g., this compound + miRNA mimics) to explore multifactorial regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AR234960
Reactant of Route 2
AR234960

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.